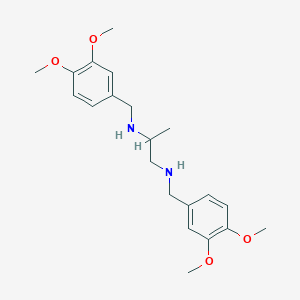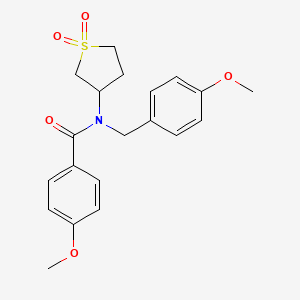
N,N'-bis(3,4-dimethoxybenzyl)propane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(3,4-dimethoxybenzyl)propane-1,2-diamine: is an organic compound with the molecular formula C21H30N2O4 This compound features two benzyl groups substituted with methoxy groups at the 3 and 4 positions, connected to a propane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3,4-dimethoxybenzyl)propane-1,2-diamine typically involves the reaction of 3,4-dimethoxybenzyl chloride with propane-1,2-diamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-bis(3,4-dimethoxybenzyl)propane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl groups can be reduced to form the corresponding methyl groups.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of N,N’-bis(3,4-dimethoxybenzyl)propane-1,2-diamine with methyl groups.
Substitution: Formation of various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-bis(3,4-dimethoxybenzyl)propane-1,2-diamine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine: The compound’s potential as a pharmacophore has been explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, N,N’-bis(3,4-dimethoxybenzyl)propane-1,2-diamine can be used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
N,N’-bis(2-aminoethyl)-1,3-propanediamine: This compound has a similar diamine backbone but lacks the benzyl and methoxy groups.
N,N’-bis(3,4-dimethoxybenzyl)ethane-1,2-diamine: Similar structure but with an ethane backbone instead of propane.
Uniqueness: N,N’-bis(3,4-dimethoxybenzyl)propane-1,2-diamine is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C21H30N2O4 |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
1-N,2-N-bis[(3,4-dimethoxyphenyl)methyl]propane-1,2-diamine |
InChI |
InChI=1S/C21H30N2O4/c1-15(23-14-17-7-9-19(25-3)21(11-17)27-5)12-22-13-16-6-8-18(24-2)20(10-16)26-4/h6-11,15,22-23H,12-14H2,1-5H3 |
InChI-Schlüssel |
ANGZRUFMMINUAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCC1=CC(=C(C=C1)OC)OC)NCC2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6'-amino-5'-cyano-2'-(2-ethoxy-2-oxoethyl)-2-oxo-1-[(phenylcarbamoyl)methyl]-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11599504.png)
![N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B11599510.png)
![(5Z)-5-(4-ethylbenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599518.png)
![ethyl (3aS,4R,9bR)-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11599529.png)

![2-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B11599541.png)

![2-(4-chlorophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B11599547.png)
![2-[(5E)-5-(4-butoxy-3-ethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11599548.png)
![Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate](/img/structure/B11599551.png)
![2,2'-(1,4-Piperazinediyl)bis[N-(m-tolyl)succinimide]](/img/structure/B11599557.png)
![4-{[(2E)-3-(3,4-diethoxyphenyl)-2-{[(2-methylphenyl)carbonyl]amino}prop-2-enoyl]amino}benzoic acid](/img/structure/B11599560.png)
![4-(2-methylphenyl)-3-[(1E)-prop-1-en-1-yl]-2-(thiophen-2-yl)-4H-chromene](/img/structure/B11599561.png)
![2,3,5-Trimethyl-6-Propyl-7h-Furo[3,2-G][1]benzopyran-7-One](/img/structure/B11599570.png)
